molecular formula C15H14N6OS B2817316 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 905781-01-3

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2817316
CAS No.: 905781-01-3
M. Wt: 326.38
InChI Key: YPGIDVUDVITZAL-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic chemical compound featuring a 1,2,4-triazole core, a scaffold recognized as a privileged structure in medicinal chemistry . The 1,2,4-triazole moiety is known for its significant dipole moment, capacity for hydrogen bonding, and metabolic stability, making it a valuable pharmacophore for interacting with a wide range of biological targets . This specific molecule integrates the triazole ring with a phenylacetamide group and a pyridine substituent, a structural combination designed to explore potential bioactivities. Researchers are investigating this class of compounds for its multifaceted applications, particularly in the development of antimicrobial and anticancer agents . The mechanism of action for related 1,2,4-triazole derivatives can vary, including the inhibition of key enzymes such as lanosterol 14α-demethylase (CYP51) in fungi or interactions with various cancer-relevant pathways . As a building block in drug discovery, this compound offers researchers a versatile intermediate for further structural hybridization and optimization to enhance potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c16-21-14(12-8-4-5-9-17-12)19-20-15(21)23-10-13(22)18-11-6-2-1-3-7-11/h1-9H,10,16H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGIDVUDVITZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazole ringThe final step often includes the acylation of the triazole derivative with phenylacetyl chloride under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and the use of catalysts are critical factors in scaling up the synthesis for commercial purposes .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase .

Comparison with Similar Compounds

The pharmacological and structural profiles of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or side chains. Key comparisons are summarized below:

Structural Analogues with Modified Triazole Substituents
Compound Name R1 (Triazole 4-position) R2 (Triazole 5-position) R3 (Acetamide Aryl) Key Properties Reference
Target Compound Amino Pyridin-2-yl Phenyl Anti-inflammatory (1.28× diclofenac); optimized solubility due to amino group
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl Pyridin-2-yl - Higher melting point (182–184°C); lower anti-inflammatory potential due to lack of amino group
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) Ethyl Pyridin-3-yl 4-Ethylphenyl Non-specific ionotropic receptor agonist; used in insect pheromone studies
AS111 (N-(3-methylphenyl) derivative) Amino Pyridin-2-yl 3-Methylphenyl Highest anti-inflammatory activity in series; enhanced lipophilicity improves membrane permeation

Key Observations :

  • The amino group at the triazole 4-position (target compound) improves anti-inflammatory activity compared to allyl or ethyl substituents (e.g., 6a, VUAA1) .
  • Pyridin-2-yl at the triazole 5-position enhances π-stacking in biological targets, whereas pyridin-3-yl (VUAA1) may alter receptor specificity .
  • Aryl modifications in the acetamide group (e.g., 3-methylphenyl in AS111) significantly boost potency, suggesting steric and electronic tuning at the binding site .
Analogues with Modified Acetamide Groups
Compound Name Aryl Substituent Biological Activity Notes Reference
2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide 2-Chloro-5-(trifluoromethyl)phenyl Antibacterial, acetylcholinesterase inhibition Electron-withdrawing groups enhance target affinity but reduce solubility
N-(4-Ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (VUAA1) 4-Ethylphenyl Agonist for insect olfactory receptors Ethyl groups increase hydrophobicity, favoring membrane interaction
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide 3-Fluorophenyl Anti-exudative activity Fluorine substitution improves metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) on the aryl ring enhance binding to hydrophobic pockets but may compromise solubility .
  • Phenyl ring substitution (e.g., 3-methyl in AS111) balances lipophilicity and activity, whereas bulkier groups (e.g., dibenzofuranyl) are explored for specialized targets .

Biological Activity

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound that has garnered attention for its diverse biological activities. This compound features a triazole ring, a pyridine moiety, and a phenylacetamide group, making it a versatile molecule for research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C12H12N6S\text{C}_{12}\text{H}_{12}\text{N}_{6}\text{S}

The primary target of this compound is alpha-synuclein (α-syn) . This compound inhibits the aggregation of α-synuclein, which is crucial in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. The aggregation leads to the formation of Lewy bodies and neurites, which are characteristic of this disorder.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi, suggesting its potential use in treating infections .

Neuroprotective Effects

In animal models of Parkinson's disease, this compound demonstrated protective effects against neurodegeneration. It appears to mitigate the toxic effects associated with α-synuclein aggregation.

Anticancer Potential

This compound has been explored for its anticancer properties. Preliminary studies have indicated that it may inhibit the proliferation of certain cancer cell lines . Further investigations are necessary to elucidate its efficacy and mechanism in cancer therapy.

Case Studies

  • Neurodegeneration : In a study involving transgenic mice models for Parkinson's disease, treatment with the compound resulted in reduced α-synuclein aggregation and improved motor functions compared to untreated controls.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Dosage Effects

The effects of varying dosages in animal models remain under-researched; however, initial findings suggest that lower doses may be sufficient to achieve neuroprotective effects without significant toxicity.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
Compound AAntimicrobialInhibition of cell wall synthesis
Compound BNeuroprotectiveα-synuclein aggregation inhibition
2-(Triazole)AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?

  • Answer : Synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the 1,2,4-triazole core using thiocarbazides or hydrazine derivatives under reflux (e.g., ethanol/water solvent systems) .

Substitution : Thiolation at the triazole-3-position via nucleophilic displacement with chloroacetamide derivatives, optimized using KOH in ethanol/water .

Purification : Crystallization from ethanol or column chromatography for >95% purity .

  • Critical Parameters : Reaction time (1–7 hours), solvent polarity, and stoichiometric ratios of NaN₃ or KOH to avoid byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .
  • Mass Spectrometry : LC-MS for molecular ion validation (expected m/z: ~383–445 based on analogs) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C%: 55–60%) .
  • Chromatography : TLC (hexane:EtOAc, 9:1) to monitor reaction progress .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Answer : Prioritize in vitro screens:

  • Anticancer : MTT assay against HeLa, MCF-7, or A549 cell lines (IC₅₀ < 50 µM in analogs) .
  • Antimicrobial : Disk diffusion against S. aureus or E. coli (zone of inhibition >15 mm at 100 µg/mL) .
  • Anti-inflammatory : COX-2 inhibition assay (compare to celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Answer :

  • Core Modifications : Replace pyridin-2-yl with furan-2-yl or thiophene to assess heterocyclic effects on target binding .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenylacetamide moiety to enhance cytotoxicity .
  • Docking Studies : Use AutoDock Vina to predict interactions with kinase domains (e.g., EGFR, VEGFR2) based on triazole-thioacetamide pharmacophores .
  • Table : SAR Trends in Analog Compounds
ModificationObserved EffectReference
Pyridine → FuranReduced anticancer activity, increased solubility
-NH₂ at triazoleEnhanced COX-2 selectivity
Chlorophenyl substituentImproved antimicrobial potency

Q. How should researchers address contradictory bioactivity data across similar analogs?

  • Answer : Contradictions often arise from assay conditions or substituent positioning:

  • Case Study : A 2023 study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for triazole-thioacetamides in breast cancer models. Resolution involved:

Dose-Response Validation : Re-testing under standardized conditions (e.g., 72-hour incubation, 10% FBS) .

Metabolic Stability Check : Assess compound degradation via HPLC post-incubation .

Target Specificity : Use siRNA knockdown to confirm on-target effects (e.g., apoptosis via Bcl-2 suppression) .

Q. What strategies improve synthetic yield and scalability for multi-step reactions?

  • Answer :

  • Optimized Conditions :
  • Step 1 (Triazole Formation) : Use microwave-assisted synthesis (30 minutes vs. 7 hours) to reduce time .
  • Step 2 (Thioacetamide Coupling) : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Scalability :
  • Batch vs. Flow Chemistry : Transition from batch reflux to continuous flow for Steps 1–2 (reported 20% yield increase in analogs) .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, Aurora A) using ADP-Glo™ kits .
  • Cellular Pathway Analysis : RNA-seq or Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
  • Protein Binding : SPR or ITC to measure binding affinity for predicted targets (e.g., Kd < 1 µM for EGFR) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Answer :

  • Forced Degradation Studies :
  • pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24 hours; monitor via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect thioether oxidation .
  • Table : Stability Profile of a Structural Analog
ConditionDegradation ProductsHalf-Life
pH 1.2 (HCl)Sulfoxide derivative8 hours
pH 7.4 (PBS)No degradation>24 hours
UV light (300 nm)Disulfide dimer4 hours

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